molecular formula C13H28N2 B3144045 1-Octyl-1,4-diazepane CAS No. 54256-47-2

1-Octyl-1,4-diazepane

Cat. No. B3144045
CAS RN: 54256-47-2
M. Wt: 212.37 g/mol
InChI Key: QWPYZFDONNNPSU-UHFFFAOYSA-N
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Description

1-Octyl-1,4-diazepane is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities . The molecular formula of 1-Octyl-1,4-diazepane is C13H28N2 .


Synthesis Analysis

1,4-Diazepines, including 1-Octyl-1,4-diazepane, can be synthesized from N-propargylamines . This approach has seen significant growth in recent years due to its high atom economy and shorter synthetic routes .


Molecular Structure Analysis

1,4-Diazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions .


Chemical Reactions Analysis

1,4-Diazepines are actively involved in various chemical reactions due to their medicinal importance . The synthetic schemes and reactivity of 1,4-diazepines have been a subject of study for many decades .

Scientific Research Applications

Anti-Microbial Activity

1-Octyl-1,4-diazepane derivatives have been studied for their potential anti-microbial activity . In a study, these compounds were synthesized and tested against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of the compounds showed higher activity against all the tested strains .

Quantum Chemical Modelling

Quantum chemical modelling is another application of 1-Octyl-1,4-diazepane derivatives . The compounds were optimized using DFT computations at the B3LYP/6-31G (d, p) theoretical level . The energy values of molecular orbitals were visualized using optimized geometries .

Molecular Docking

Molecular docking is used to assess the interaction of 1-Octyl-1,4-diazepane derivatives with target proteins . In a study, Auto Dock Vina 1.2.0 was used to assess molecular docking against two target proteins, Bacillus subtilis (PDB ID: 6UF6) and Protease Vulgaris (PDB ID: 5HXW) .

Synthesis from N-Propargylamines

1-Octyl-1,4-diazepane can be synthesized from N-propargylamines . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years .

Biocatalytic Access

Biocatalytic methods have been developed for the construction of chiral 1,4-diazepanes . This method involves imine reductase-catalyzed intramolecular reductive amination of the corresponding compounds .

ADME Analysis

ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is performed on 1-Octyl-1,4-diazepane derivatives to anticipate future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .

Mechanism of Action

Target of Action

1-Octyl-1,4-diazepane is a derivative of the 1,4-diazepane class of compounds . The primary targets of this class of compounds are the gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitters in the brain . The enhancement of GABA activity results in anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Mode of Action

1-Octyl-1,4-diazepane, like other 1,4-diazepanes, mediates its central nervous system (CNS) depressant activity through the neurotransmitter GABA . It binds to GABA A receptors and potentiates the inhibitory action of GABA . This potentiation results in the enhancement of the inhibitory signals in the CNS, leading to the various therapeutic effects of the compound.

Biochemical Pathways

The biochemical pathways affected by 1-Octyl-1,4-diazepane involve the GABAergic system . By enhancing the activity of GABA, the compound increases the inhibitory signals in the CNS. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizures, thereby providing an anticonvulsant effect. Additionally, the enhancement of GABA activity can lead to anxiolytic and sedative effects.

Pharmacokinetics

Other 1,4-diazepanes, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites . Similar ADME properties could be expected for 1-Octyl-1,4-diazepane, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of 1-Octyl-1,4-diazepane’s action are primarily related to its enhancement of GABA activity. This can lead to a decrease in neuronal excitability, providing an anticonvulsant effect. Additionally, the compound can induce anxiolytic and sedative effects due to its enhancement of inhibitory signals in the CNS .

Safety and Hazards

1-Octyl-1,4-diazepane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its fumes, mist, spray, vapors, and to use it only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 1,4-diazepanes from N-propargylamines has undergone significant growth in recent years, indicating a promising future direction . Furthermore, lead-like small molecules based on these scaffolds are likely to complement those found in large compound collections .

properties

IUPAC Name

1-octyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPYZFDONNNPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307954
Record name 1-octyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octyl-1,4-diazepane

CAS RN

54256-47-2
Record name NSC197218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-octyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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